molecular formula C19H44OSiSn B110821 Tert-butyl-dimethyl-(tributylstannylmethoxy)silane CAS No. 123061-64-3

Tert-butyl-dimethyl-(tributylstannylmethoxy)silane

Cat. No.: B110821
CAS No.: 123061-64-3
M. Wt: 435.3 g/mol
InChI Key: NEEXQGDUHZOKTE-UHFFFAOYSA-N
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Scientific Research Applications

Tert-butyl-dimethyl-(tributylstannylmethoxy)silane has several scientific research applications, including:

Safety and Hazards

The safety data sheet indicates that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the compound comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water and vomiting should not be induced . In all cases, a doctor should be consulted immediately .

Mechanism of Action

Target of Action

Tert-butyl-dimethyl-(tributylstannylmethoxy)silane is a complex organometallic compound. It is known to be an intermediate in synthesizing hydroxytolyl mephedrone hydrochloride , which suggests that its targets could be related to the pathways affected by this compound.

Biochemical Pathways

As an intermediate in the synthesis of Hydroxytolyl Mephedrone Hydrochloride , it may be involved in the pathways related to the metabolism of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl-dimethyl-(tributylstannylmethoxy)silane can be synthesized through the reaction of tert-butyl-dimethylsilyl chloride with tributylstannylmethanol in the presence of a base such as triethylamine . The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture interference. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through distillation or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl-dimethyl-(tributylstannylmethoxy)silane undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tributylstannyl group is replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form the corresponding silanol or siloxane derivatives.

    Reduction Reactions: The compound can be reduced to form simpler organosilicon compounds.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the tributylstannyl and tert-butyl-dimethylsilyl groups. This combination provides unique steric and electronic properties that influence its reactivity and make it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl-dimethyl-(tributylstannylmethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17OSi.3C4H9.Sn/c1-7(2,3)9(5,6)8-4;3*1-3-4-2;/h4H2,1-3,5-6H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEXQGDUHZOKTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)CO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H44OSiSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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